molecular formula C11H12ClNO2 B7474642 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone

1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone

Cat. No. B7474642
M. Wt: 225.67 g/mol
InChI Key: ADAUJIDSUOTARD-UHFFFAOYSA-N
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Description

1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone, also known as PHCK, is a synthetic compound that has been extensively studied for its potential use in scientific research. PHCK is a ketone derivative of hydroxychloroquine, an antimalarial drug. PHCK has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology.

Mechanism of Action

The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of cytokines, which are involved in inflammation. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to modulate the activity of certain immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology. However, one limitation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone. One potential area of research is its use in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone could be studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Further research is also needed to fully understand the mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with pyrrolidine and a reducing agent such as sodium borohydride. This reaction results in the formation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone.

Scientific Research Applications

1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have antimalarial properties and has been studied for its potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-4-10(14)9(7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAUJIDSUOTARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone

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